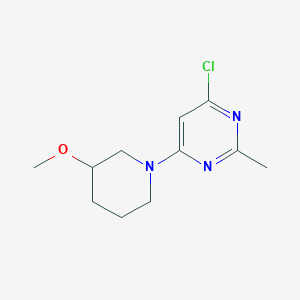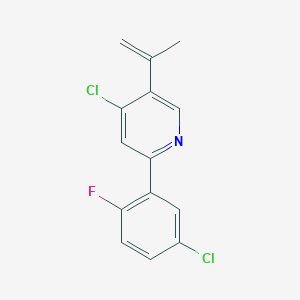![molecular formula C11H7BrN2 B1490053 7-bromo-5H-pyrido[4,3-b]indole CAS No. 1015460-59-9](/img/structure/B1490053.png)
7-bromo-5H-pyrido[4,3-b]indole
Übersicht
Beschreibung
7-Bromo-5H-pyrido[4,3-b]indole is a chemical compound with the molecular formula C11H7BrN2 and a molecular weight of 247.09 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of 7-bromo-5H-pyrido[4,3-b]indole can be achieved through a Suzuki reaction involving 3-bromo-4-nitropyridine and 4-bromophenylboronic acid .Molecular Structure Analysis
The molecular structure of 7-bromo-5H-pyrido[4,3-b]indole consists of a pyrido[4,3-b]indole core with a bromine atom attached at the 7th position .Physical And Chemical Properties Analysis
7-Bromo-5H-pyrido[4,3-b]indole has a density of 1.7±0.1 g/cm³, a boiling point of 443.6±25.0 °C at 760 mmHg, and a flash point of 222.1±23.2 °C . It has a molar refractivity of 62.2±0.3 cm³ and a molar volume of 145.4±3.0 cm³ .Wissenschaftliche Forschungsanwendungen
Chemical Properties and Synthesis
“7-bromo-5H-pyrido[4,3-b]indole” is a chemical compound with the CAS Number: 1015460-59-9 . It has a molecular weight of 247.09 . This compound is a medicinal intermediate that can be synthesized from 3-bromo-4-nitropyridine and 4-bromophenylboronic acid through the Suzuki reaction .
Biological Potential of Indole Derivatives
Indole derivatives, including “7-bromo-5H-pyrido[4,3-b]indole”, have been found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Antiviral Activity
Indole derivatives possess various biological activities, including antiviral activity . Specific derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
Anti-inflammatory Activity
Indole derivatives also exhibit anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Anticancer Activity
Indole derivatives, including “7-bromo-5H-pyrido[4,3-b]indole”, have shown potential as anticancer agents . They may inhibit the growth of cancer cells and could be used in the development of new cancer treatments .
Antioxidant Activity
Indole derivatives have demonstrated antioxidant activity . Antioxidants help protect the body’s cells from damage caused by free radicals, which are unstable molecules that the body produces as a reaction to environmental and other pressures .
Antimicrobial Activity
Indole derivatives have been found to possess antimicrobial properties . This suggests potential use in the treatment of various bacterial and fungal infections .
Tubulin Polymerization Inhibitors
“7-bromo-5H-pyrido[4,3-b]indole” derivatives have been studied for their potential as tubulin polymerization inhibitors . This could have implications in the treatment of diseases such as cancer, where the inhibition of tubulin polymerization can prevent the growth and spread of cancer cells .
Safety and Hazards
The safety information for 7-bromo-5H-pyrido[4,3-b]indole includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Eigenschaften
IUPAC Name |
7-bromo-5H-pyrido[4,3-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2/c12-7-1-2-8-9-6-13-4-3-10(9)14-11(8)5-7/h1-6,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFKMOCKASWCPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC3=C2C=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-5H-pyrido[4,3-b]indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




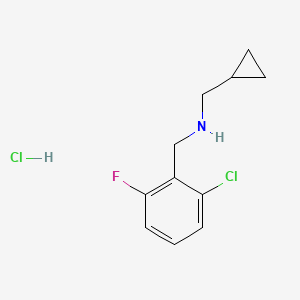
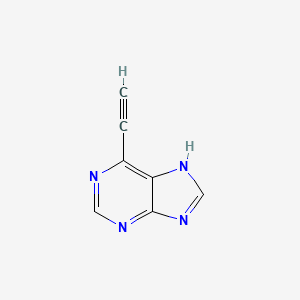
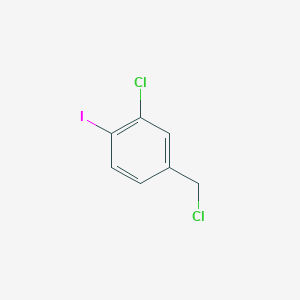
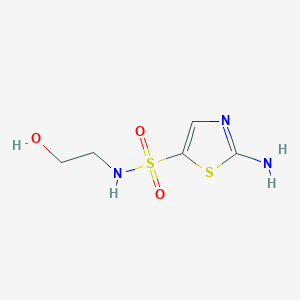

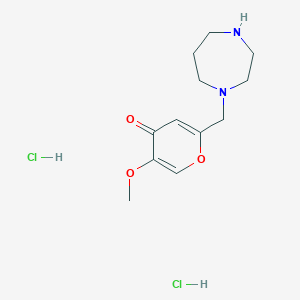
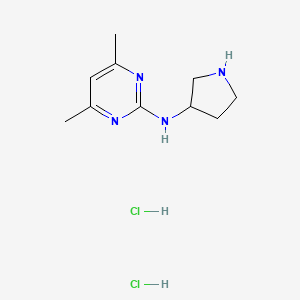
![4-((tetrahydrofuran-2-yl)methyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1489983.png)
